
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that features a tetrazole ring, a fluorophenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorobenzyl chloride with sodium azide in the presence of a copper catalyst under reflux conditions.
Attachment of the Tetrazole to the Acetamide: The resulting 4-fluorophenyl tetrazole is then reacted with 2-bromoacetyl thiophene in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the tetrazole ring.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and cancer.
Biological Studies: Used as a probe to study the interaction of tetrazole-containing compounds with biological targets.
Chemical Biology: Employed in the development of new chemical tools for studying biological processes.
Mechanism of Action
The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to inhibit enzymes that recognize carboxylate substrates. Additionally, the fluorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide
- N-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide
Uniqueness
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability. This makes it a valuable candidate for drug development compared to its chloro- and bromo-substituted analogs.
Biological Activity
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural components, including the tetrazole ring and thiophene moiety. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C13H12FN5OS
- Molecular Weight : 293.33 g/mol
- Structural Features :
- Tetrazole ring: Enhances binding affinity to biological targets.
- Thiophene ring: Contributes to the compound's electronic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The tetrazole and thiophene groups can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. This interaction may lead to modulation of various signaling pathways, making it a candidate for therapeutic applications in diseases such as cancer and inflammation.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds with similar structures, indicating that tetrazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Proliferation Inhibition : Compounds with tetrazole rings have been shown to inhibit cell proliferation in breast cancer cell lines (e.g., MCF-7, MDA-MB-231) through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
Research on related tetrazole compounds has demonstrated promising antimicrobial properties. For example:
- Fungal Inhibition : Certain derivatives have shown antifungal activity against Candida albicans, indicating that modifications in the tetrazole structure can enhance efficacy against microbial pathogens .
Study 1: Anticancer Activity
In a study examining a related tetrazole derivative, researchers found that the compound induced apoptosis in breast cancer cells by activating oxidative stress pathways and inhibiting the Notch-AKT signaling pathway. The IC50 values for these compounds were determined to be in the low micromolar range, showcasing their potency against cancer cells .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antifungal properties of tetrazole derivatives revealed that specific substitutions led to enhanced activity against fungal strains. The study utilized checkerboard assays to assess synergy with established antifungal agents, demonstrating that certain derivatives could potentiate the effects of conventional treatments .
Data Tables
Activity Type | Cell Line/Pathogen | IC50 (µM) | Mechanism |
---|---|---|---|
Anticancer | MCF-7 | 1.06 | Apoptosis induction via oxidative stress |
MDA-MB-231 | 0.80 | Cell cycle arrest (G2/M phase) | |
Antifungal | Candida albicans | Varies | Inhibition of fungal growth |
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5OS/c15-10-3-5-11(6-4-10)20-13(17-18-19-20)9-16-14(21)8-12-2-1-7-22-12/h1-7H,8-9H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSBGHLORZVASQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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